2,3,6-trimethyl-1H-indole

Beschreibung

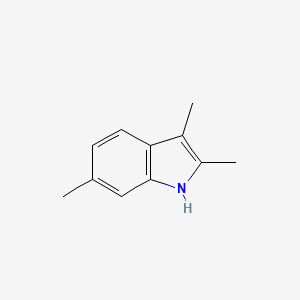

2,3,6-Trimethyl-1H-indole is a substituted indole derivative characterized by methyl groups at positions 2, 3, and 6 of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The methyl substituents influence electronic effects, steric bulk, and intermolecular interactions, which can modulate solubility, reactivity, and pharmacological activity .

Eigenschaften

IUPAC Name |

2,3,6-trimethyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-7-4-5-10-8(2)9(3)12-11(10)6-7/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOSFSKFEHKAGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176568 | |

| Record name | Indole, 2,3,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22072-35-1 | |

| Record name | Indole, 2,3,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022072351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 2,3,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-trimethyl-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a classical method where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst . Modern synthetic methods may involve palladium-catalyzed cross-coupling reactions or other advanced organic synthesis techniques .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,6-Trimethyl-1H-indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

2,3,6-Trimethyl-1H-indole has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,3,6-trimethyl-1H-indole involves its interaction with various molecular targets. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2,3,6-trimethyl-1H-indole and related compounds:

*Molecular weight inferred from 1,2,6-trimethyl analog .

Key Observations:

- Substituent Position : The placement of methyl groups significantly impacts reactivity. For example, 1,2,6-trimethyl-1H-indole has an N-methyl group, which may hinder hydrogen bonding compared to this compound .

- Functional Groups: Nitro (NO₂) or triazole substituents (e.g., in –4, 7) enhance polarity and biological targeting but reduce lipophilicity.

- Fluorine vs.

NMR Data:

- 1,2,6-Trimethyl-1H-indole : Methyl groups in 1-, 2-, and 6-positions would show distinct ¹H NMR shifts. For example, N-methyl (1-CH₃) typically resonates at δ ~3.7–4.0 ppm, while aromatic methyl groups appear at δ ~2.3–2.6 ppm .

- Triazole-Indole Derivatives (): Methoxy groups (e.g., δ 3.81 ppm in 10a) and triazole protons (δ 7.64–7.19 ppm) dominate shifts, contrasting with methyl-substituted indoles .

- 2,3,6-Trimethyl-5-nitro-1H-indole : The nitro group would deshield adjacent protons, causing downfield shifts in aromatic protons (~δ 8.0–8.5 ppm) .

Biologische Aktivität

2,3,6-Trimethyl-1H-indole is a significant compound within the indole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its indole structure, which consists of a fused benzene and pyrrole ring with three methyl groups at the 2, 3, and 6 positions. This structural configuration contributes to its unique biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C10H11N |

| Molecular Weight | 145.20 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 40-42 °C |

Antimicrobial Properties

Research indicates that indole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Anticancer Activity

Indole derivatives are recognized for their anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been reported to reduce the production of pro-inflammatory cytokines in cell cultures and animal models. This effect may be attributed to its ability to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.

The biological activity of this compound is largely attributed to its interaction with various biomolecules:

- Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

- Gene Expression Modulation: It influences the transcription of genes associated with inflammation and cancer progression.

- Cell Signaling Pathways: The compound affects pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Antimicrobial Activity Study:

- In a study assessing the antimicrobial efficacy against Staphylococcus aureus and Candida albicans, this compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens.

-

Cancer Cell Apoptosis:

- A recent investigation demonstrated that treatment with 50 µM of this compound resulted in a significant increase in apoptotic cells in MCF-7 breast cancer cell lines as measured by flow cytometry.

-

Anti-inflammatory Mechanism:

- In an animal model of arthritis, administration of this compound reduced paw swelling by approximately 40% compared to controls (p < 0.05), indicating its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.